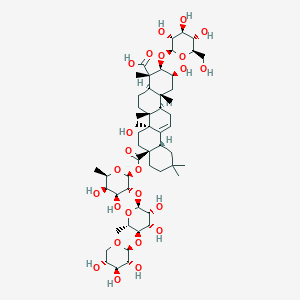
1,3,5-Tris(Azidomethyl)-2,4,6-Triethylbenzol
Übersicht
Beschreibung
1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene: is an organic compound characterized by the presence of three azidomethyl groups and three ethyl groups attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene is used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry .
Biology and Medicine:
Industry: In materials science, the compound can be used to create polymers and other materials with specific properties, such as enhanced stability or reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene typically involves the reaction of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by azide groups .
Industrial Production Methods: While specific industrial production methods for 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene can undergo various chemical reactions, including:
Click Chemistry: The azide groups can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing azides to amines.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products Formed:
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of azides.
Substituted Derivatives: Formed via nucleophilic substitution.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene primarily involves the reactivity of its azide groups. In click chemistry, the azide groups react with alkynes to form stable triazole rings, which can enhance the stability and functionality of the resulting molecules . The azide groups can also be reduced to amines, which can participate in further chemical reactions to form various derivatives.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(azidomethyl)benzene: Similar structure but lacks the ethyl groups, making it less sterically hindered.
1,3,5-Triazine Derivatives: These compounds also contain azide groups and can undergo similar reactions, but they have a different core structure (triazine ring instead of benzene).
Uniqueness: 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene is unique due to the presence of both azidomethyl and ethyl groups, which can influence its reactivity and the types of products formed in chemical reactions. The ethyl groups provide steric hindrance, which can affect the compound’s behavior in various reactions compared to its non-ethylated counterparts .
Eigenschaften
IUPAC Name |
1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N9/c1-4-10-13(7-19-22-16)11(5-2)15(9-21-24-18)12(6-3)14(10)8-20-23-17/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTFAMQIFWUARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=C1CN=[N+]=[N-])CC)CN=[N+]=[N-])CC)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448584 | |
| Record name | 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190779-62-5 | |
| Record name | 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190779-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![METHYL 3-METHYL-5H,6H,7H-PYRROLO[2,1-C][1,2,4]TRIAZOLE-5-CARBOXYLATE](/img/structure/B65727.png)








![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)



